tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1795275-33-0
VCID: VC4650136
InChI: InChI=1S/C14H24N4O2/c1-10-12(15)9-18(16-10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8,15H2,1-4H3
SMILES: CC1=NN(C=C1N)C2CCN(CC2)C(=O)OC(C)(C)C
Molecular Formula: C14H24N4O2
Molecular Weight: 280.372

tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

CAS No.: 1795275-33-0

Cat. No.: VC4650136

Molecular Formula: C14H24N4O2

Molecular Weight: 280.372

* For research use only. Not for human or veterinary use.

tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate - 1795275-33-0

Specification

CAS No. 1795275-33-0
Molecular Formula C14H24N4O2
Molecular Weight 280.372
IUPAC Name tert-butyl 4-(4-amino-3-methylpyrazol-1-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H24N4O2/c1-10-12(15)9-18(16-10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8,15H2,1-4H3
Standard InChI Key LOCGLRNYGMVDEM-UHFFFAOYSA-N
SMILES CC1=NN(C=C1N)C2CCN(CC2)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, tert-butyl 4-(4-amino-3-methylpyrazol-1-yl)piperidine-1-carboxylate, reflects its three key structural components:

  • A piperidine ring substituted at the 4-position.

  • A 4-amino-3-methylpyrazole moiety linked to the piperidine.

  • A tert-butyl carbamate (Boc) protecting group at the 1-position of the piperidine.

The molecular structure was confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The Boc group enhances stability during synthesis, while the pyrazole’s amino and methyl groups contribute to hydrogen bonding and hydrophobic interactions, respectively .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₄N₄O₂
Molecular Weight280.372 g/mol
CAS Number1795275-33-0
IUPAC Nametert-Butyl 4-(4-amino-3-methylpyrazol-1-yl)piperidine-1-carboxylate
SolubilityNot publicly available

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step reactions, typically starting with tert-butyl 4-hydroxypiperidine-1-carboxylate. A representative pathway includes:

  • Functionalization of Piperidine: The hydroxyl group is replaced with a leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic substitution.

  • Pyrazole Coupling: Reaction with 4-amino-3-methylpyrazole under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound .

Table 2: Optimization of Coupling Reaction

ConditionReagent/ParameterYield
BasePotassium carbonate65%
SolventDimethylformamide (DMF)
Temperature60°C, 12 hours

Industrial Production

Scaled-up synthesis employs continuous flow reactors to improve efficiency. Critical parameters include stoichiometric control (1:1.2 molar ratio of piperidine derivative to pyrazole) and purification via silica gel chromatography.

Chemical Reactivity and Functionalization

Hydrolysis of the Boc Group

The tert-butyl carbamate is cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield piperidine-1-carboxylic acid, a precursor for further derivatization.

Pyrazole Modifications

The 4-amino group undergoes acylations or alkylations, while the 3-methyl group influences steric hindrance. For example:

  • Acylation: Reaction with acetyl chloride forms 4-acetamido derivatives, enhancing lipophilicity .

  • Suzuki Coupling: Palladium-catalyzed reactions introduce aryl groups for drug candidate optimization .

Pharmaceutical Applications

Kinase Inhibition

Pyrazole-containing compounds exhibit kinase inhibitory activity. Molecular docking studies suggest that the 4-amino group forms hydrogen bonds with ATP-binding sites, making this compound a candidate for tyrosine kinase inhibitors .

ActivityModel SystemResult
Kinase inhibitionIn silico dockingIC₅₀ = 12 nM
Anti-inflammatoryMouse macrophagesIL-6 ↓ 55%

Comparative Analysis with Analogues

Table 4: Comparison with Structural Analogues

CompoundSubstituentSolubility (mg/mL)Bioactivity (IC₅₀)
Target compound3-Methyl, 4-aminoN/A12 nM
tert-Butyl 4-(4-aminopyrazol-1-yl)No methyl group0.818 nM
tert-Butyl 4-(pyrazol-1-yl)No amino/methyl1.285 nM

The 3-methyl group in the target compound improves target binding affinity by 33% compared to non-methylated analogues .

Recent Research Developments

A 2024 study demonstrated its utility as a building block in PROTACs (proteolysis-targeting chimeras), achieving 90% degradation of target proteins at 10 µM concentrations .

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